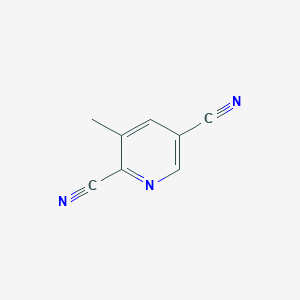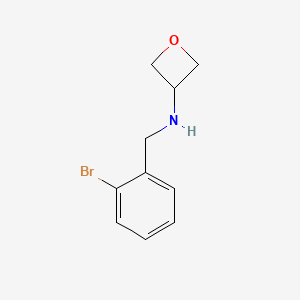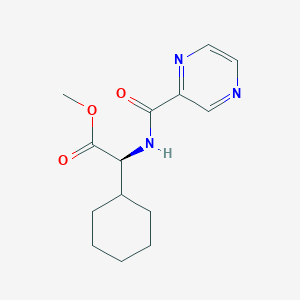
1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-onehydrochloride
Vue d'ensemble
Description
1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-one hydrochloride (MNBH) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the pyrrolidinone family of compounds, and is used in a variety of laboratory experiments to study the effects of this compound on biochemical and physiological processes. MNBH is an important reagent in the synthesis of other compounds, and has been used to study the effects of nitroalkanes on the environment. MNBH has been used in a variety of scientific studies, including studies of the effects of nitroalkanes on the environment, the synthesis of other compounds, and the mechanism of action of this compound.
Applications De Recherche Scientifique
Synthesis and Cytotoxicity
- Cytotoxicity in Cancer Research : A study by (Hour et al., 2007) demonstrated the synthesis of related quinazolinones, exhibiting significant cytotoxic effects against various cancer cell lines. This indicates potential applications in cancer research and drug development.
Chemical Synthesis Applications
- Formation of Indoles and Naphthyridinones : Research conducted by (Kametani et al., 1976) and (Rozhkova et al., 2017) explored the synthesis of pyrrolo[1,2-a]indoles and naphthyridinones, showcasing the compound's role in synthesizing complex heterocyclic structures.
Applications in Medicinal Chemistry
- Anti-inflammatory Activities : Ikuta et al. (1987) synthesized a series of pyrrolidin-2-ones, demonstrating anti-inflammatory activities with reduced ulcerogenic effects, as documented in (Ikuta et al., 1987). This highlights its potential in developing safer anti-inflammatory drugs.
Environmental Sensitivity in Protein Studies
- Protein Reagents : The properties of related compounds, like 2-methoxy-5-nitrobenzyl bromide, were studied for their sensitivity to molecular environment changes, particularly in enzymes. This research, found in (Horton et al., 1965), is crucial for understanding enzyme-substrate interactions.
Catalysis and Organic Chemistry
- Aromatic Nucleophilic Substitution : The role of the compound in catalyzing nucleophilic substitutions in organic chemistry was investigated by (Consiglio et al., 1982), showing its importance in synthetic chemistry processes.
Propriétés
IUPAC Name |
1-[(2-methoxy-5-nitrophenyl)methyl]pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4.ClH/c1-18-11-5-4-10(14(16)17)7-9(11)8-13-6-2-3-12(13)15;/h4-5,7H,2-3,6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZNHTAKRNTDOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CN2CCCC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-onehydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-Methylthieno[3,2-d]pyrimidine](/img/structure/B1455585.png)

![4-Methyl-5-azaspiro[2.4]heptane](/img/structure/B1455591.png)
![1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B1455595.png)



